N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3/c22-16-8-6-14(7-9-16)12-24-21(30)26-25-19(28)18-5-2-10-27(20(18)29)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,25,28)(H2,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJZBPOEXKXICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamoyl group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for effective cancer therapy.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound displayed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes involved in cancer progression. Notably, it targets Raf kinase, an enzyme implicated in signaling pathways that regulate cell growth and survival. Inhibition of Raf kinase can lead to reduced tumor growth and improved patient outcomes.
Research Findings : In a patent application (US9957232B2), the compound was described as effective in controlling disorders linked to angiogenesis and hyper-proliferation, further supporting its role as an anticancer agent .
Mechanism of Action
The mechanism of action of N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BMS-777607 (Met Kinase Inhibitor)
Structure: N-(4-(2-Aminopyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Key Differences:
- Substituents : BMS-777607 has a 4-ethoxy group on the dihydropyridone ring and a 4-fluorophenyl group, whereas the target compound substitutes the N1 position with a 3-fluorophenylmethyl group and lacks the ethoxy moiety.
- Biological Activity: BMS-777607 is a selective Met kinase inhibitor with demonstrated tumor stasis in xenograft models. The ethoxy group enhances aqueous solubility and kinase selectivity, which the target compound may lack due to its 3-fluorophenylmethyl substitution .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Structure : A dihydropyridone with a 3-bromo-2-methylphenyl carboxamide group.
Key Differences :
- Halogen Substitution : The bromine atom in this compound versus chlorine in the target compound alters steric and electronic properties. Bromine’s larger size may reduce metabolic stability compared to chlorine.
- Planarity: Both compounds exhibit near-planar conformations due to π-conjugation across the amide bridge.
5-Acrylamido-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide
Structure : A tetrahydropyrimidine carboxamide with acrylamido and difluorobenzyl groups.
Key Differences :
- Core Heterocycle : The tetrahydropyrimidine core differs from the dihydropyridone in the target compound, affecting ring strain and hydrogen-bonding capacity.
- Substituents: The acrylamido group in this compound may enhance reactivity toward biological nucleophiles, unlike the carbamoyl amino group in the target compound, which is more stable .
Structural and Functional Analysis Table
Research Findings and Implications
- Halogen Effects : Fluorine at the 3-position (target compound) vs. 4-position (BMS-777607) influences electronic distribution and steric interactions. The 3-fluorine may reduce metabolic oxidation compared to para-substituted halogens .
- Carbamoyl vs. Acrylamido Groups : The carbamoyl group in the target compound enhances stability, whereas acrylamido groups (as in ) may confer reactivity but lower metabolic half-life .
- Dihydropyridone Core : Shared with BMS-777607 and the brominated analogue, this core enables kinase inhibition via ATP-binding pocket interactions. Substitutions at N1 and C3 positions dictate selectivity and potency .
Biological Activity
The compound N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Recent studies have highlighted the compound's potential in several biological contexts:
-
Anticancer Activity :
- The compound has been tested against various human tumor cell lines, showing significant antiproliferative effects. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against specific cancer types such as colon carcinoma and melanoma .
- Mechanistic studies revealed that these compounds may disrupt microtubule formation and induce G2/M cell cycle arrest, which are critical pathways in cancer cell proliferation .
-
Enzyme Inhibition :
- The compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. This activity suggests a potential role in cognitive enhancement or neuroprotection .
- Additionally, it has shown antibacterial properties against various strains, indicating a broader spectrum of biological activity .
Anticancer Studies
A series of derivatives related to the target compound were synthesized and evaluated for their anticancer properties. The following table summarizes their IC50 values against selected cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1a | HT-29 (Colon) | 0.5 | Microtubule disruption |
| 1b | MCF-7 (Breast) | 10 | G2/M phase arrest |
| 1c | A549 (Lung) | 4.0 | Induction of apoptosis |
| 1d | 518 A2 (Melanoma) | 3.5 | Antiangiogenic effects |
These findings indicate that modifications to the basic structure can lead to enhanced potency and selectivity against specific cancer types.
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition profile of the compound. Notably:
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition with an IC50 value of approximately 0.27 μM, indicating strong potential for treating conditions associated with cholinergic deficits .
- Antibacterial Activity : Various analogs were screened against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity, which suggests potential applications in treating bacterial infections .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, amide NH signals (~8–10 ppm), and dihydropyridine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~440–450) .
- X-ray crystallography : Resolves tautomeric states (e.g., keto-amine vs. enol forms) and hydrogen-bonding networks in the solid state .
How can structure-activity relationship (SAR) studies guide the modification of this compound?
Q. Advanced
- Core modifications : Replacing the 3-fluorophenylmethyl group with bulkier substituents (e.g., nitro or methoxy) alters steric hindrance and target selectivity .
- Bioisosteric replacements : Substituting the carbamoyl urea linker with sulfonamide groups may enhance metabolic stability .
- Quantitative SAR (QSAR) : DFT-calculated parameters (e.g., logP, polar surface area) correlate with membrane permeability and CNS activity .
What computational methods predict the bioactivity and electronic properties of this compound?
Q. Advanced
- HOMO-LUMO analysis : Identifies electron-deficient regions (e.g., carbonyl groups) for nucleophilic attack predictions .
- Molecular docking : Simulates binding to kinase targets (e.g., EGFR) using AutoDock Vina, with scoring functions validating hydrogen bonds to hinge regions .
- Molecular dynamics (MD) : Assesses stability of protein-ligand complexes over 100-ns simulations, highlighting critical residues (e.g., Lys721 in EGFR) .
How do researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
- Metabolite profiling : LC-MS/MS detects oxidative metabolites that may confound activity results (e.g., hydroxylation at the dihydropyridine ring) .
- Crystallographic evidence : Resolves discrepancies in binding modes (e.g., inverted orientation in X-ray vs. docking poses) .
What structural features influence the compound’s stability under physiological conditions?
Q. Basic
- Hydrogen bonding : Intra- and intermolecular N–H···O bonds between the carboxamide and dihydropyridine ring enhance crystallinity and reduce hydrolysis .
- Electron-withdrawing groups : The 4-chlorophenyl and 3-fluorophenyl substituents decrease electron density at the urea linker, mitigating oxidative degradation .
What strategies enhance solubility without compromising target affinity?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to improve aqueous solubility (>50 µg/mL) while maintaining kinase inhibition (IC₅₀ < 100 nM) .
What in vitro assays are recommended for initial pharmacological profiling?
Q. Basic
- Kinase inhibition : ADP-Glo™ assays against a panel of 50 kinases (IC₅₀ values for prioritization) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ thresholds <10 µM .
- Metabolic stability : Microsomal half-life (t₁/₂) assessments using human liver microsomes (HLM) .
How does tautomeric equilibrium affect biological interactions?
Q. Advanced
- Keto-amine dominance : X-ray data confirm the lactam form predominates, enabling hydrogen bonding to catalytic serines in proteases .
- pH-dependent shifts : At physiological pH (7.4), the enol tautomer increases, altering binding to metal-dependent enzymes (e.g., HDACs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
